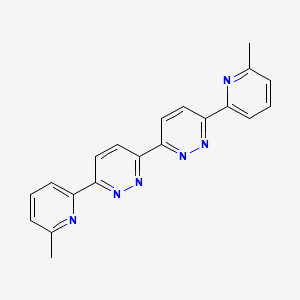
6,6'-Bis(6-methyl-pyridin-2-yl)-3,3'-bipyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two pyridazine rings connected by a bipyridyl linkage, with each pyridazine ring substituted by a 6-methyl-pyridin-2-yl group. The intricate structure of this compound makes it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridylhydrazine with 2,2’-bipyridyl-3,3’-dicarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions: 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced bipyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane at reflux temperature.
Major Products:
Oxidation: N-oxides of 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine.
Reduction: Reduced bipyridazine derivatives.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine is primarily based on its ability to coordinate with metal ions and interact with biological macromolecules. The compound’s pyridazine rings can form stable complexes with transition metals, which can then participate in catalytic cycles. Additionally, the compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A simpler bipyridyl compound with similar coordination properties but lacking the additional pyridazine rings.
4,4’-Bis(6-methyl-pyridin-2-yl)-2,2’-bipyridine: Another bipyridyl derivative with different substitution patterns, leading to distinct electronic properties.
Uniqueness: 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine stands out due to its dual pyridazine rings, which enhance its ability to form stable metal complexes and interact with biological targets
Propriétés
Numéro CAS |
161405-79-4 |
|---|---|
Formule moléculaire |
C20H16N6 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
3-(6-methylpyridin-2-yl)-6-[6-(6-methylpyridin-2-yl)pyridazin-3-yl]pyridazine |
InChI |
InChI=1S/C20H16N6/c1-13-5-3-7-15(21-13)17-9-11-19(25-23-17)20-12-10-18(24-26-20)16-8-4-6-14(2)22-16/h3-12H,1-2H3 |
Clé InChI |
MYSYYTJAVDBWDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=NN=C(C=C2)C3=NN=C(C=C3)C4=CC=CC(=N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



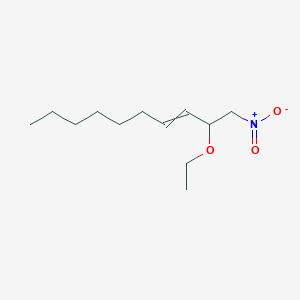
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)

![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
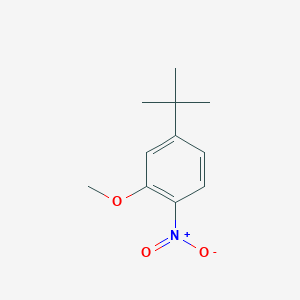
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
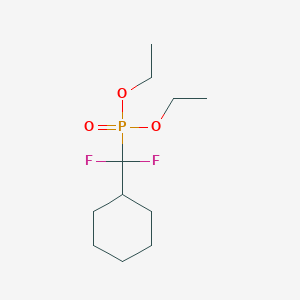
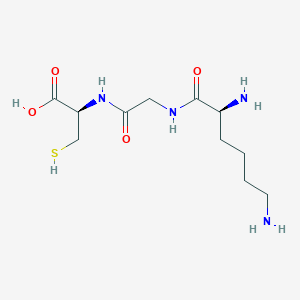
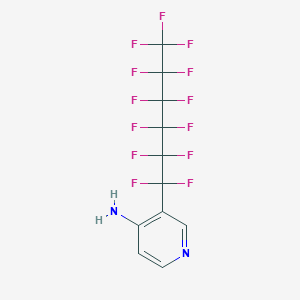

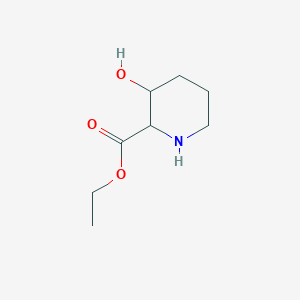
![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
